The compound is cataloged under the CAS Registry Number 1339451-70-5. It is primarily classified as an amine due to the presence of an amino group, and it also falls under the category of cyclic compounds because of its azetidine structure. The molecular formula for 1-cyclopropanecarbonylazetidin-3-amine is , indicating it consists of seven carbon atoms, eleven hydrogen atoms, two nitrogen atoms, and one oxygen atom .
The synthesis of 1-cyclopropanecarbonylazetidin-3-amine can be achieved through various methodologies, often involving the formation of the azetidine ring followed by the introduction of the cyclopropanecarbonyl moiety.
Key parameters to consider during synthesis include temperature control, reaction time, and choice of solvents to optimize yield and purity. For instance, reactions may be conducted under inert atmospheres to prevent degradation or unwanted side reactions.
1-Cyclopropanecarbonylazetidin-3-amine features a unique molecular structure characterized by its azetidine ring and cyclopropanecarbonyl substituent.
1-Cyclopropanecarbonylazetidin-3-amine is involved in various chemical reactions that are pertinent to its reactivity profile.
Reaction conditions such as pH, temperature, and solvent choice are crucial for optimizing yields in these transformations.
The mechanism of action for 1-cyclopropanecarbonylazetidin-3-amine primarily revolves around its interactions with biological targets.
The compound may function as an inhibitor or modulator of specific enzymes or receptors, particularly those involved in metabolic pathways. Its ability to form hydrogen bonds due to its amino group enhances binding affinity to target sites.
Studies utilizing techniques like molecular docking simulations can elucidate binding interactions at a molecular level, providing insights into efficacy and specificity.
Understanding the physical and chemical properties of 1-cyclopropanecarbonylazetidin-3-amine is essential for predicting its behavior in various environments.
Techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are useful for characterizing this compound's purity and structural integrity.
1-Cyclopropanecarbonylazetidin-3-amine has potential applications across various scientific fields:
Due to its structural characteristics, this compound could serve as a lead structure for developing new drugs targeting specific diseases or conditions related to enzyme inhibition.
In synthetic chemistry, it may be used as an intermediate for synthesizing more complex organic molecules or as a reagent in various chemical transformations.
Azetidine, a four-membered saturated nitrogen heterocycle, has emerged as a privileged scaffold in modern medicinal chemistry due to its unique combination of conformational rigidity, moderate ring strain, and favorable physicochemical properties. This compact heterocycle contributes less to molecular weight and lipophilicity compared to larger cyclic amines while enforcing defined three-dimensional orientations on substituents. The intrinsic ring strain (~25 kcal/mol) of azetidine enhances its reactivity in ring-opening and derivatization reactions, facilitating its incorporation into complex molecular architectures [1] [5]. Approximately 75% of approved drugs contain nitrogen heterocycles, with azetidine-containing compounds representing a growing subclass exemplified by therapeutics like azelnidipine (antihypertensive), baricitinib (JAK inhibitor), and delafloxacin (antibiotic) [5]. The structural and electronic properties of azetidines make them ideal candidates for fragment-based drug design and bioisosteric replacement strategies, particularly in programs targeting protein-protein interactions (PPIs) and central nervous system (CNS) disorders [1] [9].
The ring strain energy of azetidine (approximately 25 kcal/mol) represents a critical intermediate value between strain-free aliphatic systems and highly strained cyclopropanes. This moderate strain significantly influences both the chemical reactivity and biological interactions of azetidine-containing compounds. Strain energy promotes strong binding interactions with biological targets through two primary mechanisms: (1) reduction of the entropic penalty upon binding due to pre-organization of substituent vectors, and (2) facilitation of transition state stabilization through orbital distortion [1] [5]. Azetidine's sp³-rich character (64.71% in prototypical derivatives) enhances solubility and reduces metabolic clearance compared to flat aromatic systems, addressing key challenges in modern drug design [2] [4]. The hydrogen bond acceptor capacity of the tertiary azetidine nitrogen, combined with its dipolar nature (calculated dipole moment ~1.8 D), enables favorable interactions with biological targets while maintaining desirable membrane permeability [5] [6]. Computational analyses reveal that azetidine substituents adopt well-defined exit vector orientations that mimic bioactive conformations of larger heterocycles, making them particularly valuable in constrained peptide mimetics and receptor antagonists [6].
Table 1: Comparative Properties of Saturated Nitrogen Heterocycles in Drug Design
Heterocycle | Ring Size | Strain Energy (kcal/mol) | % sp³ Carbon | Example Drug | Key Therapeutic Area |
---|---|---|---|---|---|
Azetidine | 4-membered | ~25 | 64.71% | Azelnidipine | Cardiovascular |
Pyrrolidine | 5-membered | ~5 | 60.00% | Proline | Various |
Piperidine | 6-membered | ~0 | 50.00% | Risedronate | Osteoporosis |
Azepane | 7-membered | ~6 | 42.86% | Benazepril | Hypertension |
The cyclopropanecarbonyl group serves as a powerful conformational constraint when appended to the azetidine nitrogen, creating a composite scaffold with enhanced three-dimensional character. This motif combines two high-energy ring systems: the planar cyclopropane with significant angle strain (27.5 kcal/mol) and the puckered azetidine with torsional strain. The cyclopropane ring exerts pronounced electronic effects through its Walsh orbitals, which influence the adjacent carbonyl group's electrophilicity and the overall dipole moment of the molecule [2] [10]. When conjugated to azetidine, this arrangement creates a rigid vector alignment that effectively pre-organizes the 3-amine substituent in spatial orientations inaccessible to flexible chains [4] [7]. The cyclopropylcarbonyl-azetidine scaffold demonstrates superior metabolic stability compared to acyclic amides due to steric protection of the carbonyl group from hydrolytic enzymes and reduced oxidative metabolism at the cyclopropane ring [8] [9]. This composite system has been strategically employed to replace flexible N-ethylamide moieties and larger heterocycles like piperazine, as evidenced by the development of "stretched" piperidine bioisosteres that maintain target engagement while improving pharmacokinetic profiles [6] [9].
The 1-cyclopropanecarbonylazetidin-3-amine core has emerged as a versatile building block in lead optimization programs, particularly for CNS-targeted therapeutics and PPI modulators. Its molecular architecture—featuring a basic tertiary amine at C3, hydrogen-bond accepting carbonyl, and lipophilic cyclopropane—creates an optimal property profile for blood-brain barrier penetration (logP ~1.4-1.8, PSA ~30 Ų) [2] [4]. The scaffold has been incorporated into screening libraries as a spatially efficient alternative to piperazine derivatives, with documented applications in JAK kinase inhibitors and nicotinic acetylcholine receptor modulators [8] [9]. Synthetic innovations, including photochemical modifications of azetidine-2-carboxylic acids and flow chemistry approaches, have enabled multigram-scale production of 3-substituted azetidine derivatives, accelerating structure-activity relationship (SAR) studies [3] [5].
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: